Cefpimizole Sodium

Antibiotic Resistance Pseudomonas aeruginosa MIC

Purchase Cefpimizole Sodium for well-defined, niche applications requiring a less potent, third-generation cephalosporin comparator. Procure this compound to provide reliable MIC reference values (e.g., MIC50 of 2.0 µg/mL for E. coli) for susceptibility studies. Leverage it as a model substrate for beta-lactam pharmacokinetic (t1/2 ~1.8-2.1 hours) and HPLC assay method development. Source this specific compound to reliably investigate sub-inhibitory immune-modulatory effects on phagocytes in basic research. Direct substitution with cefotaxime or ceftazidime is scientifically invalid; select this precise standard for applications where its narrower spectrum and known limitations are documented experimental controls.

Molecular Formula C28H25N6NaO10S2
Molecular Weight 692.7 g/mol
CAS No. 85287-61-2
Cat. No. B1668869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefpimizole Sodium
CAS85287-61-2
Synonyms7 beta-D-alpha-(4(5)-carboxyimidazole-5(4)-carboxamido)phenylacetamido-3-(4-beta-sulfoethylpyridinium)methyl-3-cephem-4-carboxylic acid
AC 1370
AC-1370
cefpimizole
cefpimizole sodium
U 63196 E
U-63196-E
U63196-E
Molecular FormulaC28H25N6NaO10S2
Molecular Weight692.7 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C28H26N6O10S2.Na/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44;/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44);/q;+1/p-1/t18-,21+,26+;/m0./s1
InChIKeyJLUNZNNMKVKUOH-TZVBBFNXSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for Cefpimizole Sodium: A Third-Generation Cephalosporin with Documented Antipseudomonal Activity


Cefpimizole Sodium (CAS: 85287-61-2) is a semisynthetic, broad-spectrum, third-generation cephalosporin antibiotic developed by Ajinomoto and marketed under the trade names Ajicef and Renilan for parenteral administration [1]. It is characterized by its core cephem structure and exhibits a spectrum of activity primarily against Gram-negative organisms, with notable, though not class-leading, activity against Pseudomonas aeruginosa [2]. Its development aimed to provide an injectable option with improved stability against certain beta-lactamases [3].

Critical Procurement Note: Why Cefpimizole Sodium Cannot Be Considered a Generic Substitute for Peer Cephalosporins


Procurement decisions involving Cefpimizole Sodium should not be based on its class membership as a third-generation cephalosporin. Direct substitution with more potent, later-generation analogs like cefotaxime, ceftazidime, or cefoperazone is not scientifically justified. Head-to-head in vitro studies against thousands of clinical isolates consistently demonstrate that Cefpimizole Sodium possesses a narrower spectrum of activity and is significantly less potent against key Gram-negative pathogens, including Enterobacteriaceae, compared to these alternatives [1]. Furthermore, its clinical utility is constrained by a high incidence of injection site pain and a plasma half-life considered poor for an injectable antibiotic [2][3]. Therefore, its use case is highly specific and should be guided by quantitative evidence rather than broad formulary substitution.

Quantitative Evidence Guide for Cefpimizole Sodium: Verifiable Differentiation from Closest Analogs


Comparative Anti-Pseudomonal Potency: Cefpimizole Sodium vs. Ceftazidime and Cefoperazone

Against clinical isolates of Pseudomonas aeruginosa, Cefpimizole Sodium demonstrated anti-pseudomonal activity similar to cefoperazone and mezlocillin, with a 90% minimum inhibitory concentration (MIC90) of 32 µg/mL. This was significantly less potent than the comparator ceftazidime, which achieved an MIC90 of 8 µg/mL against the same isolates [1][2]. The study concluded that cefpimizole offers no in vitro advantage over the other cephalosporins tested [3].

Antibiotic Resistance Pseudomonas aeruginosa MIC Cephalosporin Comparison

Comparative Activity Against Enterobacteriaceae: Cefpimizole vs. Cefotaxime and Cefoperazone

In a large-scale study of 6,599 clinical bacterial isolates, Cefpimizole Sodium was compared against cefoperazone and cefotaxime. The MIC50 values for Cefpimizole Sodium against several key Enterobacteriaceae were: Citrobacter freundii/Enterobacter cloacae: 16 µg/mL; Escherichia coli/Klebsiella pneumoniae: 2.0 µg/mL; Proteus mirabilis: 1.0 µg/mL. The study concluded that both cefoperazone and cefotaxime were more active and provided a greater spectrum of antimicrobial coverage [1][2].

Enterobacteriaceae Antimicrobial Susceptibility Cephalosporin Comparative Activity

Activity Against Haemophilus Species: Cefpimizole Compared to Cefotaxime and Moxalactam

In a study of 156 beta-lactamase-negative Haemophilus isolates from pediatric patients, the MIC50 of Cefpimizole Sodium was 8 times higher than that of cefotaxime and moxalactam (0.06 µg/mL). Cefpimizole Sodium's MIC50 was intermediate in this cohort, between cefoperazone (4x higher) and cefamandole (16x higher) [1][2].

Haemophilus influenzae Pediatric Infections MIC50 Beta-lactamase

Clinical Efficacy in Uncomplicated Gonorrhea and Tolerability Profile

A dose-ranging study in 96 men with uncomplicated gonorrhea assessed intramuscular Cefpimizole Sodium. Cure rates were dose-dependent: 100% (1.0 g), 90% (0.5 g), 83% (0.25 g), and 71% (0.125 g). The geometric mean MIC for successful treatments (0.088 µg/mL) was lower than for failures (0.282 µg/mL) [1]. Critically, clinically significant pain at the injection site occurred in 59% of patients (57/96) [1], and the study concluded the drug offered no advantage over existing options [2].

Gonorrhea Clinical Trial Cure Rate Tolerability Pain

In Vivo Potentiation of Host Immune Function

In addition to its direct antibacterial activity, Cefpimizole Sodium has demonstrated a potentiating effect on host phagocyte functions [1]. At sub-MIC concentrations, it can inhibit bacterial adherence to uroepithelial cells (inhibition rate of 42-56%) and enhance phagocytosis and killing by human polymorphonuclear neutrophils (PMNs) [2]. This dual mechanism, while not unique to this compound, differentiates it from antibiotics that act solely by direct bacterial killing. However, the clinical significance of this effect in predicting patient outcomes has not been established in comparative trials.

Immunomodulation Phagocytosis Sub-MIC Effects Host Defense

Validated Research Applications and Evidence-Based Scenarios for Cefpimizole Sodium


Comparative Susceptibility Testing and Reference Standard

As a well-characterized, though less potent, third-generation cephalosporin, Cefpimizole Sodium serves as a valuable comparator or 'standard' compound in antimicrobial susceptibility studies. Its defined MIC values against a range of organisms (e.g., MIC90 of 32 µg/mL for P. aeruginosa [1], MIC50 of 2.0 µg/mL for E. coli [2]) make it a reliable reference point for evaluating the activity of newer or investigational antibiotics in in vitro assays.

Investigating Sub-MIC Antibiotic Effects on Host-Pathogen Interactions

Given the documented, though not unique, ability of Cefpimizole Sodium to modulate host immune functions at sub-inhibitory concentrations [3], it may have a niche role in basic research exploring the non-lethal effects of beta-lactams on bacterial adherence and phagocyte activation. This research is distinct from direct therapeutic use and focuses on understanding fundamental mechanisms of infection.

Pharmacokinetic and Metabolism Studies of Cephalosporins

The well-defined pharmacokinetic profile of Cefpimizole Sodium in humans, with a plasma elimination half-life of 1.8–2.1 hours and 70-80% renal excretion as unchanged drug , establishes it as a model compound for studying the disposition and metabolism of this class of injectable antibiotics. This application is valuable for method development in analytical chemistry (e.g., HPLC assays) and for pharmacokinetic modeling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefpimizole Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.